molecular formula C7H8F4O2 B2942018 (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid CAS No. 2248213-05-8

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid

Cat. No.: B2942018
CAS No.: 2248213-05-8
M. Wt: 200.133
InChI Key: PUMNJCDJECSLRR-WUCPZUCCSA-N
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Description

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid: is an organic compound characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of Propanoic Acid Moiety: The final step involves the coupling of the fluorinated cyclobutyl ring with a propanoic acid derivative through a substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, resulting in the formation of alcohol derivatives.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Fluorinated Building Blocks: The compound serves as a valuable building block in the synthesis of more complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry:

    Materials Science: The compound’s fluorinated nature imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring can engage in strong interactions with proteins and enzymes, potentially inhibiting their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness:

    Structural Features: The presence of four fluorine atoms on the cyclobutyl ring is a distinctive feature that imparts unique chemical and physical properties.

Properties

IUPAC Name

(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O2/c1-3(5(12)13)4-2-6(8,9)7(4,10)11/h3-4H,2H2,1H3,(H,12,13)/t3-,4?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMNJCDJECSLRR-WUCPZUCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC(C1(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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